molecular formula C14H15NO6S2 B2974457 Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-46-8

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2974457
CAS No.: 895261-46-8
M. Wt: 357.4
InChI Key: XGDPRGOISKDIIC-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a sulfamoyl group attached to a dimethoxyphenyl ring, which is further connected to a thiophene ring with a carboxylate ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]furan-2-carboxylate: Similar structure but with a furan ring instead of thiophene.

    Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]pyrrole-2-carboxylate: Contains a pyrrole ring instead of thiophene.

    Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]benzene-2-carboxylate: Features a benzene ring instead of thiophene.

Uniqueness

The uniqueness of Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate lies in its thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications where specific electronic interactions are required.

Properties

IUPAC Name

methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S2/c1-19-9-4-5-11(20-2)10(8-9)15-23(17,18)12-6-7-22-13(12)14(16)21-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDPRGOISKDIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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